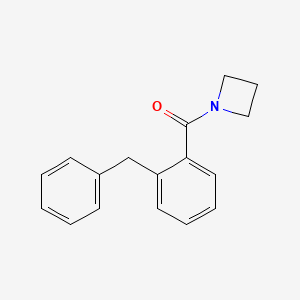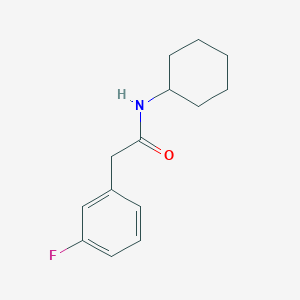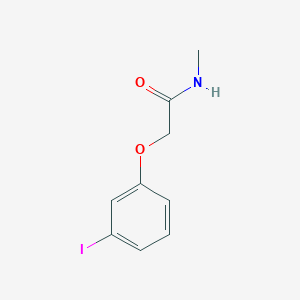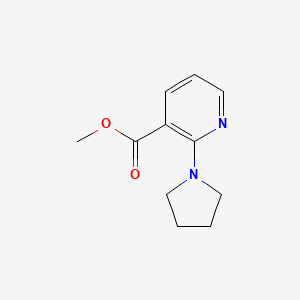
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide, also known as DEET, is a chemical compound that has been widely used as an insect repellent since the 1950s. It is a colorless, oily liquid with a slightly sweet odor and is commonly used in sprays, lotions, and other topical insect repellent products. DEET is highly effective in repelling a variety of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The mechanism of action of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide may also act as an irritant to the insect's sensory organs, making it less attractive to the insect.
Biochemical and Physiological Effects:
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been shown to have low toxicity in humans and other mammals, but it can cause skin irritation and other adverse effects in some individuals. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is metabolized in the liver and excreted in the urine. It has been shown to have a half-life of approximately 12 hours in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is a highly effective insect repellent, and it has been used in numerous laboratory experiments to study the behavior and physiology of insects. However, N,N-diethyl-1-hydroxynaphthalene-2-carboxamide can be expensive and difficult to obtain in large quantities, and it may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. One area of interest is the development of new insect repellent products that are more effective and less toxic than N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. Another area of research is the potential use of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide in the development of new drugs for the treatment of fungal and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide and its effects on the environment.
Synthesemethoden
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide can be synthesized by the reaction of naphthalene-2-carboxylic acid with diethylamine in the presence of a catalyst. The resulting product is then hydrolyzed to form N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. The synthesis of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been extensively studied for its insect repellent properties, but it has also been investigated for other potential applications. For example, N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been shown to have antifungal and antibacterial properties, and it has been used in the development of new drugs. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has also been studied as a potential treatment for head lice infestations.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16(4-2)15(18)13-10-9-11-7-5-6-8-12(11)14(13)17/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQBZMXTPUPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
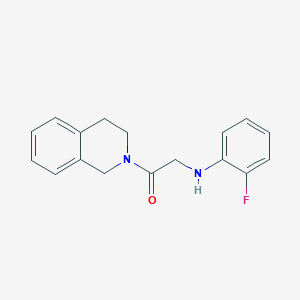
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

